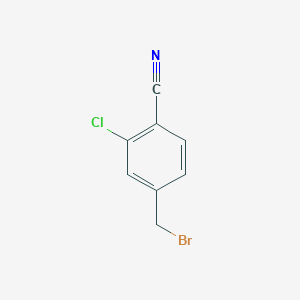

6-Bromoquinoline-2-carbaldehyde

Vue d'ensemble

Description

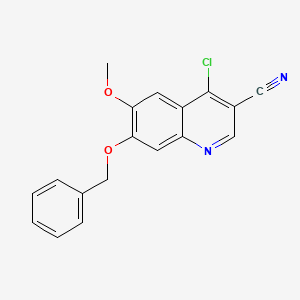

6-Bromoquinoline-2-carbaldehyde is a chemical compound that serves as an important intermediate in the synthesis of various biologically active compounds. The presence of the bromine atom on the quinoline ring makes it a versatile starting material for further chemical transformations, including cross-coupling reactions and cyclization processes to create complex heterocyclic structures.

Synthesis Analysis

The synthesis of 6-bromoquinoline derivatives has been explored through various methods. One approach involves the cross-coupling reaction of substituted 7-bromoquinolines with (2-aminophenyl)boric acids to afford substituted 7-(2-aminophenyl)quinolines, which can then undergo cyclization to form pyrido[2,3-a]carbazoles or pyrido[3,2-b]carbazoles . Another method includes the Friedländer condensation of 5-bromo-2-aminobenzaldehyde with ketones to yield bidentate and tridentate 6-bromoquinoline derivatives . Additionally, the Knorr synthesis has been employed to prepare 6-bromo-4-methylquinolin-2(1H)-one, illustrating the versatility of 6-bromoquinoline as a precursor for various quinoline derivatives .

Molecular Structure Analysis

The molecular structure of 6-bromoquinoline derivatives has been characterized using various analytical techniques. For instance, the crystal structures of cyclopalladated 6-bromo-2-ferrocenylquinoline complexes were determined by single-crystal X-ray diffraction . NMR spectroscopy has been used to confirm the structures of 6-bromoquinolin-4-ol and 6-bromo-4-iodoquinoline , as well as to monitor the synthesis of 6-bromo-2-chloro-4-methylquinoline .

Chemical Reactions Analysis

This compound and its derivatives participate in a range of chemical reactions. These include the formation of cyclopalladated complexes with N-heterocyclic carbenes and triphenylphosphine, which show catalytic activity in Suzuki coupling reactions . The compound also undergoes dimerization and can be modified under Sonogashira conditions to afford alkynyl derivatives . Furthermore, the bromine substituent on the quinoline ring can act as a reactive site for various substitution reactions, as demonstrated in the synthesis of 6-bromo-4-iodoquinoline .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromoquinoline derivatives are influenced by the substituents on the quinoline ring. For example, the optical properties of 6,6'-biquinolines indicate an unusually high emission quantum yield, which could be of interest for applications in materials science . The reactivity of these compounds in various chemical reactions, such as the Skraup synthesis and bromination reactions, has been studied to optimize yields and reaction conditions .

Applications De Recherche Scientifique

Synthesis and Chemistry

6-Bromoquinoline-2-carbaldehyde has been a subject of interest in various chemical syntheses and applications. It serves as a fundamental component in the synthesis of complex quinoline derivatives. For instance, Hu, Zhang, and Thummel (2003) described the Friedländer approach for incorporating 6-bromoquinoline into novel chelating ligands, highlighting its role in the formation of bidentate and tridentate 6-bromoquinoline derivatives (Hu, Zhang, & Thummel, 2003). Another study by Cho and Patel (2006) discussed a new route for synthesizing isoquinolines catalyzed by palladium, where 3-Bromopyridine-4-carbaldehyde, a related compound, was used (Cho & Patel, 2006).

Biological and Pharmacological Applications

Quinoline derivatives, including this compound, are known for their biological activities. A study by Ghanei et al. (2016) explored the synthesis of N1, N4-bis (2-chloroquinoline-3-yl) methylene) benzene-1, 4-diamine derivatives from related compounds, which have implications in preventing complications of cancers as potential human AKT1 inhibitors (Ghanei, Lari, Eshghi, & Saadatmandzadeh, 2016). Similarly, Ramachandran, Senthil Raja, Bhuvanesh, and Natarajan (2012) synthesized and evaluated the biological properties of mixed ligand palladium(II) complexes of 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 4N-substituted thiosemicarbazones (Ramachandran, Senthil Raja, Bhuvanesh, & Natarajan, 2012).

Antimicrobial and Antimalarial Applications

In the realm of antimicrobial and antimalarial research, derivatives of this compound have shown potential. Parthasaradhi, Suresh, Ranjithkumar, and Savithajyostna (2015) designed and synthesized new quinoline-based 1,2,3-triazoles that exhibited antimicrobial and antimalarial activities (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015). Another study by Zeleke, Eswaramoorthy, Belay, and Melaku (2020) discussed the synthesis of 2-Chloroquinoline-3-carbaldehyde and its derivatives, evaluating their antibacterial, antioxidant, and molecular docking analysis (Zeleke, Eswaramoorthy, Belay, & Melaku, 2020).

Safety and Hazards

Propriétés

IUPAC Name |

6-bromoquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOCWJMSBFLQKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C=O)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593213 | |

| Record name | 6-Bromoquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98948-91-5 | |

| Record name | 6-Bromoquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1289293.png)